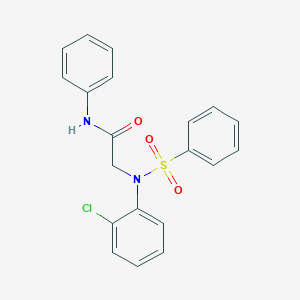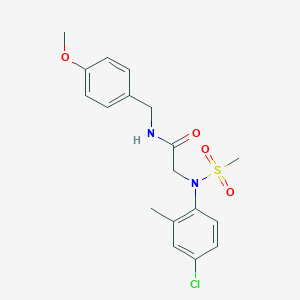
7-Methoxy-2-(3-methoxybenzoyl)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2-(3-methoxybenzoyl)benzofuran, also known as MBF, is a synthetic compound belonging to the family of benzofurans. It has gained significant attention in scientific research due to its potential therapeutic applications. MBF is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mécanisme D'action
The mechanism of action of 7-Methoxy-2-(3-methoxybenzoyl)benzofuran is not fully understood. However, it has been suggested that it exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK pathways. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. 7-Methoxy-2-(3-methoxybenzoyl)benzofuran's anti-oxidant effects are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
7-Methoxy-2-(3-methoxybenzoyl)benzofuran has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell lines. It also induces apoptosis in cancer cells and inhibits angiogenesis. Additionally, 7-Methoxy-2-(3-methoxybenzoyl)benzofuran has been shown to scavenge free radicals and protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Methoxy-2-(3-methoxybenzoyl)benzofuran in lab experiments is its low toxicity, which makes it a safe compound to use in in vitro and in vivo studies. Additionally, 7-Methoxy-2-(3-methoxybenzoyl)benzofuran is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 7-Methoxy-2-(3-methoxybenzoyl)benzofuran in lab experiments is its poor solubility in water, which may limit its bioavailability.
Orientations Futures
There are several future directions for the research on 7-Methoxy-2-(3-methoxybenzoyl)benzofuran. One of the potential applications of 7-Methoxy-2-(3-methoxybenzoyl)benzofuran is in cancer therapy, where it can be used as a chemotherapeutic agent or as an adjuvant therapy. Additionally, 7-Methoxy-2-(3-methoxybenzoyl)benzofuran can be used in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to fully understand the mechanism of action of 7-Methoxy-2-(3-methoxybenzoyl)benzofuran and its potential therapeutic applications. Additionally, the development of more potent and selective 7-Methoxy-2-(3-methoxybenzoyl)benzofuran analogs may lead to the discovery of novel drugs for the treatment of various diseases.
Conclusion:
In conclusion, 7-Methoxy-2-(3-methoxybenzoyl)benzofuran, or 7-Methoxy-2-(3-methoxybenzoyl)benzofuran, is a synthetic compound with potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 7-Methoxy-2-(3-methoxybenzoyl)benzofuran's mechanism of action is not fully understood, but it is believed to inhibit the activation of NF-κB and MAPK pathways and induce apoptosis in cancer cells. 7-Methoxy-2-(3-methoxybenzoyl)benzofuran has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 7-Methoxy-2-(3-methoxybenzoyl)benzofuran involves several steps, starting from the reaction of 2-hydroxybenzaldehyde with 3-methoxyphenylacetic acid to form 2-(3-methoxyphenyl)-2-hydroxyacetic acid. This intermediate is then subjected to cyclization with phosphorus oxychloride to form 7-methoxy-2-(3-methoxyphenyl) benzofuran. Finally, the compound is acylated with 3-methoxybenzoyl chloride to form 7-Methoxy-2-(3-methoxybenzoyl)benzofuran.
Applications De Recherche Scientifique
7-Methoxy-2-(3-methoxybenzoyl)benzofuran has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 7-Methoxy-2-(3-methoxybenzoyl)benzofuran has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell lines. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which makes it a potential candidate for cancer therapy. Additionally, 7-Methoxy-2-(3-methoxybenzoyl)benzofuran has been shown to scavenge free radicals and protect cells from oxidative stress.
Propriétés
Nom du produit |
7-Methoxy-2-(3-methoxybenzoyl)benzofuran |
|---|---|
Formule moléculaire |
C17H14O4 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
(7-methoxy-1-benzofuran-2-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H14O4/c1-19-13-7-3-5-11(9-13)16(18)15-10-12-6-4-8-14(20-2)17(12)21-15/h3-10H,1-2H3 |
Clé InChI |
DPDDHDGIOOMGKE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)
![2-benzyl-1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B258519.png)
![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)

